Ethyl 2-[(2-chloropyrimidin-4-yl)amino]acetate
Overview
Description
Ethyl 2-[(2-chloropyrimidin-4-yl)amino]acetate is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a pyrimidinyl group and an ethyl acetate moiety.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-chloropyrimidin-4-ylamine and ethyl chloroacetate.
Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 80-100°C).
Catalysts: A base such as triethylamine (TEA) or pyridine may be used to facilitate the reaction.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often synthesized using a batch process where the reactants are mixed in a reactor vessel, heated, and stirred until the reaction is complete.
Purification: The product is then purified through techniques such as recrystallization or column chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the pyrimidinyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Primary, secondary, or tertiary amines.
Substitution Products: Derivatives with different substituents on the pyrimidinyl ring.
Scientific Research Applications
Ethyl 2-[(2-chloropyrimidin-4-yl)amino]acetate is utilized in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and interactions.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 2-[(2-chloropyrimidin-4-yl)amino]acetate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
Ethyl 4-[(2-chloropyrimidin-4-yl)amino]benzoate: This compound has a similar structure but with a different substituent on the pyrimidinyl ring.
Methyl 2-[(2-chloropyrimidin-4-yl)amino]acetate: Similar to this compound but with a methyl group instead of an ethyl group.
Uniqueness: this compound is unique in its combination of functional groups, which allows for diverse chemical reactions and applications. Its ethyl group provides different reactivity compared to methyl analogs, and its pyrimidinyl ring offers distinct biological activity.
This comprehensive overview highlights the importance and versatility of this compound in scientific research and industrial applications
Properties
IUPAC Name |
ethyl 2-[(2-chloropyrimidin-4-yl)amino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O2/c1-2-14-7(13)5-11-6-3-4-10-8(9)12-6/h3-4H,2,5H2,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLADXUCCDKODK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=NC(=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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